molecular formula C11H11NO2 B2751309 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde CAS No. 161261-55-8

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2751309
CAS No.: 161261-55-8
M. Wt: 189.214
InChI Key: LYRDUFLGAALSOJ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-5-12-7-9(8-14)10-3-1-2-4-11(10)12/h1-4,7-8,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDUFLGAALSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, a molecule of significant interest in contemporary chemical and pharmaceutical research. With a molecular weight of 189.21 g/mol and the chemical formula C₁₁H₁₁NO₂, this N-substituted indole derivative serves as a versatile building block for the synthesis of more complex heterocyclic systems and as a subject of investigation for potential pharmacological activities. This document delineates the synthetic pathways, analytical characterization, and prospective applications of this compound, underpinned by established chemical principles and supported by authoritative references. The content is structured to furnish researchers and drug development professionals with a robust understanding of its chemical behavior and to facilitate its application in their scientific endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in the amino acid tryptophan makes it a fundamental component of peptides and proteins. The indole scaffold's unique electronic properties and its ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[3] N-substituted indoles, in particular, are a class of compounds that have garnered considerable attention due to their diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[4] 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, the subject of this guide, is a derivative that combines the indole core with a reactive aldehyde function and a hydrophilic hydroxyethyl side chain, making it an intriguing candidate for further chemical exploration and biological evaluation.

Synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

The synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde can be approached through two primary strategies: N-alkylation of a pre-formed indole-3-carboxaldehyde or a multi-step sequence involving the construction of the indole ring. The former is generally more direct and is the focus of the detailed protocol below.

Recommended Synthetic Pathway: N-Alkylation of Indole-3-carboxaldehyde

The most common and efficient method for the synthesis of N-alkylated indoles involves the deprotonation of the indole nitrogen followed by reaction with an appropriate alkylating agent.[5][6] For the synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, indole-3-carboxaldehyde is the readily available starting material.

The reaction proceeds via the formation of an indolate anion, which is a potent nucleophile. The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[6] A strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective in ensuring complete deprotonation of the indole nitrogen.[6] The subsequent reaction with a 2-haloethanol, such as 2-chloroethanol, introduces the desired 2-hydroxyethyl group.

Synthesis_Workflow Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indolate_Anion Indolate Anion Intermediate Indole-3-carboxaldehyde->Indolate_Anion Deprotonation NaH_DMF NaH, Anhydrous DMF NaH_DMF->Indolate_Anion Alkylation SN2 Reaction Indolate_Anion->Alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Alkylation Target_Molecule 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde Alkylation->Target_Molecule N-Alkylation Workup Aqueous Work-up & Purification Target_Molecule->Workup

A generalized workflow for the synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.
Detailed Experimental Protocol

Materials:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-Chloroethanol (1.1 eq)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add indole-3-carboxaldehyde.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indolate anion.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

Analytical Characterization

The structural elucidation and purity assessment of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde are performed using a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published in peer-reviewed journals, the expected analytical data can be reliably predicted based on the known spectroscopic properties of indole derivatives.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the protons of the N-hydroxyethyl group. The aromatic region will display signals for the four protons on the benzene ring and the C2-proton of the indole core. The aldehyde proton will appear as a singlet at a downfield chemical shift. The N-hydroxyethyl group will exhibit two triplets corresponding to the two methylene groups.

¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons in the molecule. The carbonyl carbon of the aldehyde will be observed at a characteristic downfield position. The carbons of the indole ring will appear in the aromatic region, and the two methylene carbons of the N-hydroxyethyl group will be present in the aliphatic region.

Predicted Spectroscopic Data
¹H NMR (in CDCl₃, 400 MHz) Predicted Chemical Shift (δ, ppm)
Aldehyde-H~9.9
Indole C2-H~8.3
Indole Aromatic-H~7.2-7.8
N-CH₂~4.4 (triplet)
O-CH₂~3.9 (triplet)
OHVariable (broad singlet)
¹³C NMR (in CDCl₃, 101 MHz) Predicted Chemical Shift (δ, ppm)
C=O~185
Indole Aromatic-C~110-140
N-CH₂~50
O-CH₂~62
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

Functional Group Expected Absorption Range (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=O (aldehyde)1690-1670 (strong)
C=C (aromatic)1600-1450
C-O (alcohol)1260-1000
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation pattern is expected to be influenced by the stability of the indole nucleus and the presence of the hydroxyethyl side chain.[12][13]

Predicted Fragmentation Pathway:

MS_Fragmentation M_ion [M]⁺˙ m/z 189 Fragment1 m/z 158 M_ion->Fragment1 -CH₂OH Fragment2 m/z 144 M_ion->Fragment2 -CH₂CH₂OH Fragment3 m/z 130 Fragment2->Fragment3 -CO Fragment4 Indolyl Cation m/z 116 Fragment3->Fragment4 -CH₂

A plausible mass spectrometry fragmentation pathway for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

Potential Applications and Future Research Directions

While specific biological activities of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde are not extensively documented, the broader class of indole derivatives is a rich source of pharmacologically active compounds.[1][2] The presence of the aldehyde group makes this molecule a versatile intermediate for the synthesis of a wide range of other heterocyclic compounds through reactions such as condensations, oxidations, and reductions.[14]

The hydroxyethyl group imparts increased water solubility, which can be a desirable property in drug candidates. Future research could explore the derivatization of the aldehyde and hydroxyl functionalities to generate a library of new compounds for biological screening. Given the known anti-inflammatory and antioxidant properties of many indole derivatives,[4] it would be of significant interest to evaluate 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and its analogues in relevant in vitro and in vivo assays.

Conclusion

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a valuable N-substituted indole derivative with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, predicted analytical characteristics, and potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and drug development professionals, enabling them to confidently synthesize, characterize, and further investigate this promising molecule. The continued exploration of such indole derivatives is a promising avenue for the discovery of novel therapeutic agents and the advancement of chemical science.

References

  • BenchChem. (2025).
  • Dowlati, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its conversion into various heterocyclic compounds. Arkivoc, 2013(6), 203-214.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
  • Shafique, Z., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Helvetica Chimica Acta, 105(9), e202200099.
  • Cheng, X., Wang, Y., & Zhang, L. (2019). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 96, 15-28.
  • PrepChem. (n.d.). Synthesis of 3-(2-hydroxyethyl)indole. Retrieved from [Link]

  • Barria, C. S., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5649.
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment, 32, 5046–5057.
  • Williams, D. L. H. (1958). Process for n-alkylation of indoles.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000473 3-(2-hydroxyethyl)indole. Retrieved from [Link]

  • Pisani, L., et al. (2020).
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Shie, J.-J., & Fang, J.-M. (2006). N-alkylation of indole derivatives.
  • BenchChem. (2025).
  • Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135.
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. BenchChem.

Sources

Technical Guide: Solubilization and Handling of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility, stability, and handling of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (CAS: 161261-55-8).[1] While specific solubility data for this N-substituted derivative is often absent from standard catalogs, structural analysis and quantitative structure-property relationship (QSPR) comparisons with Indole-3-carbaldehyde (CAS: 487-89-8) confirm that Dimethyl Sulfoxide (DMSO) is the optimal solvent for stock solution preparation.[1]

Key Findings:

  • Solubility: High (>30 mg/mL estimated) in anhydrous DMSO.[1]

  • Mechanism: The hydroxyethyl tail facilitates hydrogen bonding with DMSO, enhancing solvation beyond that of the parent indole.[1]

  • Critical Risk: The C3-aldehyde moiety is susceptible to autoxidation; DMSO stocks must be stored under inert gas at -20°C to prevent conversion to the corresponding carboxylic acid.[1]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the molecule's architecture is the first step to mastering its solubility.[1]

PropertyDetail
Compound Name 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
CAS Number 161261-55-8
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Structure Indole bicyclic aromatic ring
Functional Groups C3-Formyl (Aldehyde), N1-Hydroxyethyl (Primary Alcohol)
Solubility Class Lipophilic / Polar Aprotic Soluble
The Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant (


).[1] Its efficacy with this specific compound relies on a dual-mechanism:
  • Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polar aldehyde carbonyl at the C3 position.[1]

  • Hydrogen Bonding: Unlike unsubstituted indoles, this compound possesses a hydroxyethyl tail.[1] DMSO acts as a strong hydrogen bond acceptor for the hydroxyl (-OH) proton, significantly lowering the energy required to break the crystal lattice.[1]

Experimental Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM to 100 mM) for biological assays or synthetic applications.

Materials Required[1][3][6][7][8][9][10]
  • Compound: 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (>97% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
    99.9%).[1]
    
  • Equipment: Vortex mixer, Sonicator bath, Amber glass vials (silanized preferred).

Workflow Diagram (DOT)

StockPrep cluster_0 Critical Control Point Start Weigh Solid (Analytical Balance) Solvent Add Anhydrous DMSO (Argon Purged) Start->Solvent Mix Vortex (30s) & Sonicate (2 min, <40°C) Solvent->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Inspect->Mix No (Repeat) QC QC Check (HPLC/TLC) Inspect->QC Yes Storage Aliquot & Store (-20°C, Dark) QC->Storage

Figure 1: Step-by-step workflow for the preparation and validation of indole-aldehyde stock solutions.

Step-by-Step Methodology
  • Mass Determination: Weigh the target amount of solid. Example: For 5 mL of a 50 mM stock, weigh 47.3 mg.[1]

  • Solvent Addition: Add anhydrous DMSO.

    • Pro-Tip: Do not add the full volume immediately.[1] Add 80% of the calculated volume to account for the displacement volume of the solid.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2-5 minutes.[1]

    • Warning: Avoid heating above 40°C, as this accelerates aldehyde oxidation.[1]

  • Volume Adjustment: Top up to the final target volume with DMSO.

  • Validation: Invert the vial against a light source. The solution should be optically clear with no Schlieren lines (mixing hazes).[1]

Solubility Limits & Stability Data

While exact literature values for the N-hydroxyethyl derivative are sparse, we can derive operational limits based on the parent compound (Indole-3-carbaldehyde) and functional group contributions.[1]

Estimated Solubility Table
Solvent SystemEstimated SolubilityApplication
Anhydrous DMSO > 50 mg/mL Primary Stock Solution
DMF > 30 mg/mLAlternative Stock (Higher Toxicity)
Ethanol/Methanol ~ 10-20 mg/mLSynthesis / TLC spotting
PBS (pH 7.4) < 0.1 mg/mLInsoluble (Precipitation risk)
1:1 DMSO:PBS ~ 0.5 mg/mLWorking Solution limit
Stability Risks: The Aldehyde Paradox

The C3-aldehyde is the "weak link" in stability.[1]

  • Oxidation: In the presence of trace water or peroxides in DMSO, the aldehyde can oxidize to 1-(2-hydroxyethyl)-1H-indole-3-carboxylic acid .[1]

  • Schiff Base Formation: In biological media containing amines (Tris buffer, proteins), the aldehyde will form Schiff bases (imines) rapidly.[1] Avoid Tris buffers for dilution; use Phosphate or HEPES. [1]

Quality Control & Troubleshooting

If precipitation occurs upon dilution into aqueous media (a common issue with indoles), follow this "Self-Validating" troubleshooting tree:

  • Check the DMSO: Is it old? DMSO absorbs water from the air (hygroscopic).[1] "Wet" DMSO drastically reduces the solubility of hydrophobic indoles.[1] Action: Use a fresh, unopened bottle.

  • Check the Dilution Factor: A 1000x dilution (e.g., 1 µL stock into 1 mL media) is standard.[1] If doing 100x, you may exceed the aqueous solubility limit.[1]

  • Stepwise Dilution: Do not shoot stock directly into cold media.

    • Correct Method: Dilute stock 1:10 in pure DMSO first, then dilute that intermediate into the aqueous buffer while vortexing.[1]

References

  • PubChem. Compound Summary: 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (CAS 161261-55-8).[1] Available at: [Link] (Verified via BLDpharm/ChemicalBook cross-reference).

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide.[1] Available at: [Link][1][2]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various biologically active compounds. In the absence of extensive published data for this specific molecule, this document emphasizes robust experimental protocols and the fundamental principles of analytical chemistry that ensure the integrity of the synthesized compound. Particular focus is placed on the determination of the melting point as a critical indicator of purity.

Introduction: The Significance of N-Substituted Indole-3-Carbaldehydes

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents.[1][2] N-alkylation of the indole nitrogen provides a strategic handle for modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of a 2-hydroxyethyl group, in particular, can enhance aqueous solubility and provide a site for further functionalization, making 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde a valuable building block in drug discovery.

Accurate characterization of this intermediate is paramount. The melting point, a fundamental physical property, serves as a rapid and cost-effective preliminary assessment of a compound's purity.[3] A sharp and defined melting range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[4] This guide will therefore detail a reliable synthetic route and a rigorous protocol for melting point determination.

Synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde: A Methodological Approach

While a specific, peer-reviewed synthesis for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is not readily found in the literature, a robust protocol can be designed based on well-established methods for the N-alkylation of indoles. The proposed synthesis involves a two-step process: the preparation of the starting material, indole-3-carbaldehyde, followed by its N-hydroxyethylation.

Synthesis of the Precursor: Indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indole.[5][6]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation of Indole: Dissolve indole in anhydrous DMF in a separate flask. Cool this solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the indole solution, ensuring the temperature remains below 10 °C.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic. The product, indole-3-carbaldehyde, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure indole-3-carbaldehyde.[7]

N-Hydroxyethylation of Indole-3-carbaldehyde

The N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.[8][9]

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend indole-3-carbaldehyde in a polar aprotic solvent such as anhydrous DMF or tetrahydrofuran (THF). To this suspension, add a strong base, such as sodium hydride (NaH) (60% dispersion in mineral oil), portion-wise at 0 °C. Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of indole-3-carbaldehyde.

  • Alkylation: To the resulting solution, add 2-bromoethanol dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

Characterization: The Central Role of Melting Point Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. While spectroscopic methods such as NMR, IR, and Mass Spectrometry are crucial for structural elucidation, melting point determination remains a fundamental and highly informative technique for assessing purity.[3]

Principles of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[10] This transition occurs over a narrow temperature range for a pure substance.[11]

Melting Point Depression: The presence of impurities disrupts the crystal lattice of a solid, leading to a lowering and broadening of the melting point range.[12][13][14] This phenomenon, known as melting point depression, is a powerful indicator of purity.

Experimental Methodologies for Melting Point Determination

Two common methods for determining the melting point in a research setting are the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).

This is a widely used and accessible method.[15][16]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a fine, dry powder. Load a small amount of the sample into a capillary tube by tapping the open end of the tube into the powder. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating Rate: A crucial parameter for accuracy is the heating rate.[10] For an unknown sample, a rapid determination can be performed first to find an approximate melting range. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[1]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). A pure compound should have a sharp melting range of 0.5-1.5 °C.[11]

Data Presentation:

CompoundExpected Melting Point Range (°C)Literature Melting Point (°C)
Indole-3-carbaldehyde196-199193-198[2][17]
1-(2-hydroxyethyl)-1H-indole-3-carbaldehydeTo be determined experimentallyNot available

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19][20] It provides a more quantitative and accurate determination of the melting point and enthalpy of fusion.

Experimental Workflow:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde into a DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Visualizing the Workflow and Concepts

To better illustrate the experimental and theoretical frameworks discussed, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Indole-3-carbaldehyde cluster_step2 Step 2: N-Hydroxyethylation Indole Indole I3C Indole-3-carbaldehyde Indole->I3C Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (DMF, POCl₃) Vilsmeier->I3C I3C_start Indole-3-carbaldehyde Product 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde I3C_start->Product N-Alkylation Base Base (e.g., NaH) Base->Product Alkylating_Agent 2-Bromoethanol Alkylating_Agent->Product

Caption: Synthetic pathway for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

Melting_Point_Principle Pure Pure Compound Ordered Crystal Lattice Sharp Melting Point Impure Impure Compound Disrupted Crystal Lattice Depressed and Broad Melting Range Pure:f2->Impure:f2 Addition of Impurities

Caption: Principle of melting point depression due to impurities.

Conclusion: Ensuring Scientific Integrity

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. By providing detailed, field-proven protocols for both the synthesis and the critical analysis of its melting point, this document serves as a valuable resource for researchers in drug development and organic synthesis. The emphasis on methodological rigor and the underlying scientific principles ensures that the data obtained for this, and similar novel compounds, is both reliable and reproducible, thereby upholding the highest standards of scientific integrity. The experimental determination of the melting point, as detailed herein, is a self-validating system for assessing the purity of the synthesized compound, a cornerstone of reliable scientific research.

References

  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • Wikipedia. Thiele tube. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Oreate AI. Melting Point Chapter 11. [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Wikipedia. Melting-point depression. [Link]

  • IBChem. Melting point depression. [Link]

  • Grokipedia. Melting-point depression. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Discussion Forum. (2024, April 11). What factors can affect the melting point of a solid?[Link]

  • IJCRT.org. Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]

  • METTLER TOLEDO. What is Melting Point?[Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]

  • Oreate AI Blog. (2026, January 15). Understanding Melting Point: The Key to Material Properties. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents.
  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Synthesis of N-alkylated indoles. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, October 5). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]

  • PMC. 1H-Indole-3-carbaldehyde. [Link]

  • PMC. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. [Link]

  • Google Patents.
  • ResearchGate. (2025, February 4). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

  • Organic Syntheses Procedure. indole-3-aldehyde. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • PMC. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

Sources

The Bifunctional Indole: A Technical Guide to 1-(2-Hydroxyethyl)-1H-indole-3-carboxaldehyde

[1]

Executive Summary: The Molecular Scaffold

1-(2-Hydroxyethyl)-1H-indole-3-carboxaldehyde (CAS: 161261-55-8) represents a critical "bifunctional" intermediate in modern medicinal chemistry.[1] Unlike simple indole derivatives, this molecule possesses two orthogonal reactive handles:

  • C3-Formyl Group (Electrophile): A classic handle for Knoevenagel condensations, reductive aminations, and Henry reactions.

  • N1-Hydroxyethyl Tail (Nucleophile): A tethered alcohol that modifies solubility profiles and, more importantly, enables intramolecular cyclization strategies to access tricyclic cores.

This guide provides a rigorous technical breakdown of its synthesis, reactivity profile, and application in the development of tricyclic pharmacophores such as [1,3]oxazino[3,2-a]indoles , a scaffold present in serotonergic modulators (e.g., SB-207266).

Synthetic Architecture

The synthesis of this derivative must balance the reactivity of the aldehyde with the potential for polymerization of the hydroxyethyl chain. Two primary routes are validated in literature: Direct N-Alkylation (Route A) and De Novo Formylation (Route B).[1]

Route A: Direct N-Alkylation (Recommended)

This pathway is preferred for scale-up due to the availability of indole-3-carboxaldehyde.[1]

  • Substrate: Indole-3-carboxaldehyde (CAS 487-89-8).[1][2]

  • Reagent: 2-Chloroethanol or Ethylene Carbonate.[1]

  • Base:

    
     (mild) or NaH (aggressive).
    
  • Solvent: DMF or Acetonitrile.

Optimized Protocol (Laboratory Scale):

  • Charge: Dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) and stir at 60°C for 30 minutes to ensure N-deprotonation.
    
  • Alkylation: Add 2-chloroethanol (1.5 eq) dropwise. Note: 2-Bromoethanol is more reactive but less stable.[1]

  • Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Workup: Quench with ice water. The product often precipitates as a pale yellow solid. If oil forms, extract with EtOAc, wash with LiCl (aq) to remove DMF, and recrystallize from Ethanol/Water.

Route B: Vilsmeier-Haack Formylation

Used when the N-hydroxyethyl indole precursor is already available or when C3-regioselectivity needs to be guaranteed against C2-competitors.[1]

  • Precursor: 1-(2-Hydroxyethyl)-1H-indole (Tryptophol analog).[1]

  • Reagent:

    
     / DMF.
    
  • Conditions: 0°C addition, then warm to RT.

  • Critical Step: The hydroxy group must be protected (e.g., acetate) or accounted for, as

    
     can convert the alcohol to a chloride. Route A is generally superior for the free alcohol target. 
    

Visualization: Synthetic Logic & Cyclization

The following diagram illustrates the synthesis of the core molecule and its divergent transformation into the tricyclic oxazinoindole scaffold.

GIndoleIndole-3-carboxaldehyde(Starting Material)Target1-(2-Hydroxyethyl)-indole-3-carboxaldehyde(Target Intermediate)Indole->TargetN-AlkylationReagents2-ChloroethanolK2CO3, DMF, 90°CSchiffImine/Schiff Base(Intermediate)Target->SchiffR-NH2CondensationTricycle3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole(Bioactive Core)Schiff->TricycleIntramolecularCyclization(Acid Cat.)

Caption: Synthetic workflow from parent indole to the tricyclic oxazinoindole pharmacophore via the N-hydroxyethyl intermediate.

Key Application: Tricyclic Pharmacophore Construction

The most high-value application of this derivative is the synthesis of Oxazino[3,2-a]indoles .[1] This tricyclic system locks the ethyl side chain into a rigid conformation, often improving receptor binding affinity (e.g., 5-HT4 antagonists).

Mechanism: Intramolecular Hemiacetal/Aminal Formation

The N-hydroxyethyl group is perfectly positioned (5 atoms away from the aldehyde carbon) to perform a 6-endo-trig cyclization.[1]

Protocol: Synthesis of Oxazino[3,2-a]indole Derivatives

  • Condensation: React 1-(2-hydroxyethyl)indole-3-carboxaldehyde with a primary amine (e.g.,

    
    ) in toluene.[1]
    
  • Dehydration: Use a Dean-Stark trap to remove water, forming the Schiff base (Imine).

  • Cyclization:

    • Reductive Cyclization: Treat the imine with

      
      . The resulting secondary amine can undergo ring closure with the pendant alcohol under acidic conditions (e.g., 
      
      
      ) or via activation of the alcohol (Mesylation) followed by internal displacement.
    • Direct Cyclization: In the presence of acid catalysts, the alcohol attacks the imine carbon to form the oxazino ring directly.

Case Study: SB-207266 Analogues Research into 5-HT4 antagonists (used for IBS and gastrointestinal motility) utilizes this pathway.[1] The N-hydroxyethyl handle is converted into the oxazine ring, which mimics the rigid piperazine/piperidine structures found in other serotonergic drugs.

Secondary Applications

A. Functionalized Tryptamines (Via Henry Reaction)

The aldehyde group allows access to tryptamines while retaining the N-hydroxyethyl handle for later derivatization (e.g., attaching fluorophores or PROTAC linkers).

  • Step 1: Nitroaldol condensation with nitromethane (

    
    , heat) 
    
    
    Nitrovinyl intermediate.
  • Step 2: Reduction (

    
     or 
    
    
    )
    
    
    N-(2-hydroxyethyl)tryptamine.[1]
B. Radiopharmaceutical Chelators

The N-hydroxyethyl group, when combined with a Schiff base nitrogen, forms an N,O-donor set .[1] This is utilized in coordinating technetium-99m (

1

Experimental Validation Data

To ensure the integrity of the synthesized material, compare against these standard physicochemical properties:

PropertySpecificationNotes
Appearance Pale yellow to tan solidOxidizes/darkens upon air exposure.[1]
Melting Point 102 - 105 °CSharp range indicates high purity.[1]
Solubility DMSO, Methanol, DMFPoor solubility in water/hexane.
1H NMR (DMSO-d6)

9.98 (s, 1H, CHO)
Diagnostic aldehyde peak.
1H NMR (Linker)

3.7-3.9 (m, 4H,

)
Distinct ethylene multiplets.[1]
IR Spectrum 1650-1660

(C=O)
Strong carbonyl stretch.[1]
IR Spectrum 3300-3400

(OH)
Broad hydroxyl stretch.[1]

References

  • Synthesis of Indole-3-carboxaldehyde Derivatives: Smith, G. F. (1954). "The preparation of indole-3-aldehyde." Journal of the Chemical Society, 3842. Link

  • SB-207266 and Oxazinoindole Chemistry: Gaster, L. M., et al. (1995). "The synthesis of SB 207266, a selective 5-HT4 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 5(6), 663-666. Link[1]

  • Vilsmeier-Haack Protocol: James, P. N., & Snyder, H. R. (1963). "Indole-3-aldehyde."[1][2][3][4] Organic Syntheses, Coll.[5] Vol. 4, p.539. Link[1]

  • Intramolecular Cyclization Strategies: Zhang, H. J., et al. (2011). "Efficient Synthesis of [1,3]Oxazino[3,2-a]indoles via Cascade Reactions." Journal of Organic Chemistry, 76(11), 4665–4672. Link[1]

  • Radiopharmaceutical Applications: S. K. Mazumdar, et al. (2008). "Synthesis and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry, 43(1), 174-179. Link

Methodological & Application

Application Note: Optimized Synthesis of 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


) via Base-Mediated Deprotonation
Safety Level:  High (Use of 2-Chloroethanol)

Executive Summary

This application note details the optimized protocol for the N-alkylation of indole-3-carboxaldehyde (1H-indole-3-carbaldehyde) using 2-chloroethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including serotonin antagonists and antiviral scaffolds.

While conceptually simple, this reaction presents specific challenges:

  • Regioselectivity: Competition between N-alkylation and O-alkylation (at the aldehyde oxygen), though the former is thermodynamically favored.

  • Reagent Toxicity: 2-Chloroethanol is acutely toxic and requires stringent handling protocols.

  • Substrate Deactivation: The electron-withdrawing formyl group at C3 increases the acidity of the N-H bond (

    
     ~15-16) compared to indole (
    
    
    
    ~17), but simultaneously decreases the nucleophilicity of the resulting anion.

This guide provides two validated protocols: a robust Cesium/Potassium Carbonate Method (recommended for scale-up) and a Sodium Hydride Method (for rapid, small-scale synthesis), along with mechanistic insights and safety standards.

Mechanistic Insight & Reaction Design[1]

The Chemical Challenge

The presence of the aldehyde at C3 stabilizes the indole conjugate base through resonance. While this facilitates deprotonation, it renders the nitrogen less nucleophilic. Furthermore, 2-chloroethanol is a "hard" electrophile but less reactive than its bromo- or iodo-analogs.

To drive this reaction to completion without inducing the Cannizzaro reaction (a risk for aldehydes in strong base), we utilize a polar aprotic solvent system to solvate the cation, leaving the indolate anion "naked" and reactive.

Reaction Pathway Visualization

The following diagram illustrates the activation of the indole and the subsequent nucleophilic attack.

ReactionMechanism Start Indole-3-carboxaldehyde Inter Resonance-Stabilized Indolate Anion Start->Inter Deprotonation Base Base (K2CO3/NaH) Base->Inter TS Transition State (SN2) Inter->TS Nucleophilic Attack Reagent 2-Chloroethanol (Electrophile) Reagent->TS Product 1-(2-hydroxyethyl)- indole-3-carbaldehyde TS->Product - Cl⁻

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.[1] The electron-withdrawing aldehyde group stabilizes the intermediate anion.

Critical Safety Protocol: 2-Chloroethanol

WARNING: 2-Chloroethanol (Ethylene Chlorohydrin) is fatal if inhaled, swallowed, or absorbed through the skin. It is metabolically converted to chloroacetaldehyde and oxalate, causing severe neurotoxicity and organ failure.

  • Engineering Controls: All operations must occur inside a certified fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and chemical splash goggles.

  • Quenching: Residual 2-chloroethanol in waste streams must be treated with aqueous NaOH to convert it to ethylene glycol (slow) or ethylene oxide (volatile, handle with care) before disposal, following local EHS regulations.

Experimental Protocols

Method A: The "Process" Route (Recommended)

Advantages: Milder conditions, avoids


 gas evolution, scalable.
Reagents:  Potassium Carbonate (

) or Cesium Carbonate (

), DMF, TBAI (Catalyst).
Materials Table
ReagentEquiv.RoleNotes
Indole-3-carboxaldehyde1.0SubstrateSolid, yellow/beige
2-Chloroethanol1.5 - 2.0ElectrophileTOXIC LIQUID

(anhydrous)
2.0 - 3.0BaseGrind to fine powder
TBAI (Tetrabutylammonium iodide)0.1 (10 mol%)CatalystFinkelstein/Phase Transfer
DMF (N,N-Dimethylformamide)SolventSolventDry (keep water <0.1%)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Dissolution: Add Indole-3-carboxaldehyde (1.0 equiv) and anhydrous

    
     (2.0 equiv) to the flask.
    
  • Solvent Addition: Add DMF (concentration ~0.5 M relative to indole). Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation (color change to orange/red is typical).

  • Reagent Addition: Add TBAI (0.1 equiv) followed by the dropwise addition of 2-chloroethanol (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Note: Reaction typically requires 4–12 hours. If sluggish, add KI (0.1 equiv) to generate the more reactive 2-iodoethanol in situ.

  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (5x reaction volume). The product may precipitate.[3]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, eluting with DCM

    
     5% MeOH/DCM).
    
Method B: The "Medicinal Chemistry" Route (Fast)

Advantages: Rapid reaction, high conversion. Disadvantages: Evolves


 gas, requires strict anhydrous conditions, risk of Cannizzaro side-reaction.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under

    
    .
    
  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in dry DMF or THF at 0°C.

  • Addition: Add Indole-3-carboxaldehyde (1.0 equiv) dissolved in minimal DMF dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
      ). Stir at 0°C for 30 mins until bubbling ceases.
      
  • Alkylation: Add 2-chloroethanol (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If necessary, heat to 60°C for 1-2 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dry Flask, N2 atm Solvent: DMF Mix Add Indole + Base (K2CO3 or NaH) Setup->Mix Activate Stir 15-30 min (Form Indolate) Mix->Activate AddReagent Add TBAI (cat) + 2-Chloroethanol Activate->AddReagent Heat Heat to 80°C (Method A) or RT-60°C (Method B) AddReagent->Heat Monitor Monitor: TLC/HPLC (Disappearance of SM) Heat->Monitor Monitor->Heat Incomplete Quench Quench: Ice Water or NH4Cl Monitor->Quench Complete Purify Isolate: Extraction (EtOAc) Purify: Column/Recryst. Quench->Purify

Figure 2: Operational workflow for the synthesis process. Colors indicate phase: Blue (Prep/Stop), Yellow (Activation), Red (Reaction), Green (Analysis/Finish).

Data Analysis & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow to beige solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.90 (s, 1H, CHO ) - Distinctive aldehyde singlet.
      
    • 
       8.20 (s, 1H, C2-H ) - Deshielded singlet characteristic of 3-formyl indoles.
      
    • 
       4.35 (t, 2H, N-CH2 ) - Triplet indicating alkylation at Nitrogen.
      
    • 
       3.75 (t, 2H, CH2-OH ) - Triplet for the hydroxymethyl group.
      
    • 
       4.90 (br s, 1H, OH ) - Exchangeable proton.
      
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete deprotonation or old reagents.Ensure DMF is dry.[4] Increase base to 3.0 equiv. Add TBAI.
Starting Material Remains Low reactivity of chloride.Add KI (0.5 equiv) to form in-situ iodide (Finkelstein). Increase temp to 90°C.
Cannizzaro Product Base concentration too high / wet solvent.Switch from NaH to

. Ensure strict anhydrous conditions.
O-Alkylation (Aldehyde) Rare, but possible if C-2 is blocked.Lower temperature. Ensure solvent is polar aprotic (DMF) to favor N-alkylation.[2]

References

  • Reaction Conditions & Base Selection

    • Maji, M., et al.[5] (2022).[6][7] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Indole-3-carboxaldehyde Derivatives

    • Perwin, A., & Mazumdar, N. (2024).[8] "N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation." Journal of Polymers and the Environment. Available at: [Link]

  • Safety & Toxicology (2-Chloroethanol)

    • Deutsche Forschungsgemeinschaft (DFG). (2022).[6][7] "2-Chloroethanol - MAK Value Documentation." The MAK Collection for Occupational Health and Safety.[9] Available at: [Link]

    • Inchem. "ICSC 0236 - 2-CHLOROETHANOL."[4] International Chemical Safety Cards. Available at: [Link]

  • General Indole Functionalization

    • Organic Syntheses. "Indole-3-aldehyde."[1][3][6][10] Org.[5][11] Synth. 1959, 39, 30. Available at: [Link]

Sources

Application Notes and Protocols for the Reaction of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The versatile indole scaffold is a cornerstone in medicinal chemistry, with 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde serving as a valuable starting material for the synthesis of a diverse array of biologically active molecules.[1][2] Its strategic functionalization at the N1 and C3 positions allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The aldehyde functionality at the C3 position is a gateway for the introduction of various amine-containing moieties through several key chemical transformations. This guide provides detailed application notes and protocols for the reaction of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde with amines, focusing on three principal pathways: Schiff base formation, reductive amination, and the Pictet-Spengler reaction.

Schiff Base Formation: A Gateway to Diverse Functionality

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[3] This reaction is often reversible and can be driven to completion by removing water. For 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, this reaction provides a straightforward method to introduce a wide range of substituents, which can be valuable for structure-activity relationship (SAR) studies.[4] The resulting imine itself can be a target molecule or a key intermediate for further transformations.[1]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the imine. The presence of the N-(2-hydroxyethyl) group is not expected to interfere with this reaction but may influence the solubility of the starting material and product.

Schiff_Base_Formation reactant1 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde intermediate Hemiaminal Intermediate reactant1->intermediate + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->intermediate product Schiff Base (Imine) intermediate->product - H2O

Caption: General workflow for Schiff base formation.

Protocol: Synthesis of a Schiff Base from 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and Aniline

This protocol describes a general procedure for the synthesis of a Schiff base. The choice of solvent and catalyst may need to be optimized for different amines.

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.

  • To this solution, add 1.0 to 1.1 equivalents of the desired primary amine (e.g., aniline).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base formation as it effectively dissolves both reactants and the product often has limited solubility at room temperature, facilitating isolation.

  • Catalyst: A catalytic amount of acid, such as glacial acetic acid, is used to protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and thus accelerating the dehydration step.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Amine SubstrateProduct Structure (Example)Typical Reaction ConditionsExpected YieldReference
Aniline1-(2-hydroxyethyl)-N-phenyl-1H-indole-3-methanimineEthanol, cat. Acetic Acid, Reflux>85%[3]
4-FluoroanilineN-(4-fluorophenyl)-1-(2-hydroxyethyl)-1H-indole-3-methanimineMethanol, Reflux~90%[5]
2-Aminopyridine1-(2-hydroxyethyl)-N-(pyridin-2-yl)-1H-indole-3-methanimineToluene, Dean-Stark, Reflux>80%General Procedure

Reductive Amination: Forming Stable Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines.[6] It involves the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[7] This one-pot procedure is often more efficient and convenient than the two-step process of isolating the imine and then reducing it. For 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, this reaction allows for the direct synthesis of N-alkylated or N-arylated 3-(aminomethyl)indole derivatives.

Mechanistic Rationale

The reaction begins with the formation of a hemiaminal, which then dehydrates to an imine (for primary amines) or an enamine (for secondary amines). In the presence of a reducing agent, the imine is reduced to a secondary amine. If a primary amine is used, the resulting secondary amine can potentially react with another molecule of the aldehyde, leading to the formation of a tertiary amine, though this can often be controlled by stoichiometry.[6] The choice of reducing agent is critical; mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde are preferred.[7]

Reductive_Amination reactant1 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde intermediate Imine/Iminium Ion reactant1->intermediate + Amine, - H2O reactant2 Amine (Primary or Secondary) reactant2->intermediate product Secondary or Tertiary Amine intermediate->product reductant Reducing Agent (e.g., NaBH3CN) reductant->product Reduction

Caption: Workflow of a one-pot reductive amination.

Protocol: One-Pot Reductive Amination with Sodium Cyanoborohydride

This protocol provides a general method for the reductive amination of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde using sodium cyanoborohydride, a mild and selective reducing agent.

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and 1.1 equivalents of the amine in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • In a separate container, carefully dissolve 1.2 equivalents of sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Add a few drops of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which promotes the reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride is used because it is stable at acidic pH and selectively reduces the iminium ion over the aldehyde, preventing the reduction of the starting material.[7]

  • pH Control: Maintaining a slightly acidic pH is crucial. It catalyzes imine formation but is not so acidic as to significantly decompose the borohydride reducing agent.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate imine, which can sometimes be unstable.

AmineReducing AgentSolventProductExpected YieldReference
BenzylamineNaBH(OAc)3Dichloromethane1-(2-hydroxyethyl)-N-benzyl-1H-indol-3-yl)methanamine~80-90%[8]
MorpholineNaBH3CNMethanol4-((1-(2-hydroxyethyl)-1H-indol-3-yl)methyl)morpholine~75-85%General Procedure
AmmoniaH2, Fe catalystaq. NH3(1-(2-hydroxyethyl)-1H-indol-3-yl)methanamineGood[9]

Pictet-Spengler Reaction: Constructing the β-Carboline Scaffold

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[10][11] This reaction is of immense importance in the synthesis of alkaloids and other pharmacologically active compounds. While the classic Pictet-Spengler reaction involves tryptamine itself, the core principles can be applied to reactions where the amine is a separate reactant to the indole aldehyde. A variation involves the reaction of an indole-3-aldehyde with an amine that possesses a nucleophilic aromatic or heteroaromatic ring capable of intramolecular cyclization.

For the purpose of this guide, we will consider the reaction of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde with a β-arylethylamine, which upon initial imine formation, can undergo an intramolecular electrophilic substitution to yield a tetracyclic product.

Mechanistic Rationale

The reaction is initiated by the formation of an iminium ion from the indole aldehyde and the β-arylethylamine under acidic conditions.[10] The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. A subsequent deprotonation step rearomatizes the system and yields the final tetrahydro-β-carboline product.[11]

Pictet_Spengler reactant1 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde intermediate1 Iminium Ion reactant1->intermediate1 + β-Arylethylamine, H+ reactant2 β-Arylethylamine reactant2->intermediate1 intermediate2 Spirocyclic Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Substitution product Tetrahydro-β-carboline intermediate2->product Rearomatization

Caption: Key steps in the Pictet-Spengler reaction.

Protocol: Pictet-Spengler Reaction with Tryptamine

This protocol outlines a general procedure for the Pictet-Spengler reaction between 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and tryptamine.

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

  • Tryptamine

  • Dichloromethane (DCM) or Toluene

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and 1.0 equivalent of tryptamine in DCM or toluene.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid like TFA is typically required to promote the formation of the iminium ion and to catalyze the subsequent intramolecular cyclization.[10]

  • Solvent: A non-protic solvent like DCM or toluene is often used to avoid competing reactions with the solvent.

  • Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize the acid catalyst and to deprotonate the product, making it soluble in the organic solvent.

Amine ReactantCatalystSolventProduct TypeExpected YieldReference
TryptamineTrifluoroacetic Acid (TFA)DichloromethaneTetrahydro-β-carbolineGood[12]
HistamineHydrochloric Acid (HCl)Water/EthanolImidazopyridoindoleModerate to GoodGeneral Principle
DopamineFormic AcidAcetonitrileTetrahydroisoquinoline-indoleModerateGeneral Principle

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • (2025).
  • (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Pictet–Spengler reaction. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Suzdalev, K. F., & Den'kina, S. V. (2011). Reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins. Tandem oxirane-opening—1,3-oxazole-closure process. Chemistry of Heterocyclic Compounds, 47(9), 1085–1092.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Boruah, M., & Konwar, D. (2008). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 120(6), 713-718.
  • Sisko, J., et al. (2000). An Investigation of the Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Wang, B., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9634-9643.
  • Indole-3-carbaldehyde. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Garg, N. K. (2011). Strategies for the Synthesis of Bioactive Molecules. Grantome.
  • Enthaler, S., et al. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Osorio-Planes, L., et al. (2014). Reductive amination of aldehyde 3 in different conditions.
  • (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry B.
  • 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology. Retrieved February 23, 2026.
  • Edwards, P. D., et al. (2005). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3898-o3900.
  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Note – Reductive Amin
  • Goudedranche, S., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9538-9543.
  • (2019, June 30).
  • 1H-Indole-3-carboxaldehyde. NIST WebBook.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed.
  • Singh, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 48-56.

Sources

Application Note: Strategic Protection of 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic protection of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde , a bifunctional scaffold critical in the synthesis of indole alkaloids, pharmaceuticals (e.g., anti-cancer agents), and material science monomers.

The guide addresses the chemo-selective challenges posed by the electron-rich indole nucleus , the oxidatively labile aldehyde , and the nucleophilic primary alcohol .

Strategic Analysis & Chemo-selectivity

The molecule presents two primary reactive centers and one latent sensitivity:

  • C3-Formyl Group (Aldehyde): A vinylogous amide due to conjugation with the indole nitrogen lone pair. It is less electrophilic than typical benzaldehydes but susceptible to oxidation and nucleophilic attack.

  • N1-Hydroxyethyl Group (Primary Alcohol): A standard primary alcohol, prone to acylation, alkylation, and oxidation.

  • Latent Sensitivity (Dehydration): The N-hydroxyethyl motif is a

    
    -amino alcohol derivative. Under harsh acidic conditions, there is a risk of elimination to form the N-vinyl  species, particularly if the indole ring electron density promotes leaving group departure.
    
The Orthogonality Principle

Successful functionalization requires orthogonal protection strategies. We define two primary workflows:

  • Workflow A (Alcohol-First): Protecting the hydroxyl group (e.g., Silylation) to allow manipulation of the aldehyde or indole ring.

  • Workflow B (Aldehyde-First): Masking the aldehyde (e.g., Acetalization) to facilitate transformations at the alcohol or C2 position.

Decision Tree & Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate protection route.

ProtectionStrategy Start Start: 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde Goal Define Synthetic Goal Start->Goal RouteA Target: Modify Aldehyde/Indole Core (Protect Alcohol) Goal->RouteA Preserve OH RouteB Target: Modify Alcohol Side Chain (Protect Aldehyde) Goal->RouteB Preserve CHO TBS_Prot Protocol 1: Silylation (TBS-Cl, Imidazole) RouteA->TBS_Prot Base-promoted Acetal_Prot Protocol 2: Acetalization (Ethylene Glycol, p-TSA) RouteB->Acetal_Prot Acid-catalyzed ProductA Product A: TBS-Ether (Aldehyde Active) TBS_Prot->ProductA ProductB Product B: 1,3-Dioxolane (Alcohol Active) Acetal_Prot->ProductB DeprotectA Regenerate Alcohol ProductA->DeprotectA TBAF / Acid DeprotectB Regenerate Aldehyde ProductB->DeprotectB Aq. HCl / THF

Caption: Strategic decision tree for orthogonal protection of the bifunctional indole scaffold.

Detailed Experimental Protocols

Protocol 1: Selective Silylation of the N-Hydroxyethyl Group

Objective: Mask the primary alcohol as a tert-butyldimethylsilyl (TBS) ether. Rationale: TBS ethers are stable to bases, reducing agents, and mild oxidants, making them ideal if the subsequent step involves nucleophilic attack on the aldehyde (e.g., Grignard addition) or indole C2-lithiation.

Materials:

  • Substrate: 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Base: Imidazole (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under positive nitrogen pressure.

  • Dissolution: Dissolve 1.0 eq of the indole substrate in anhydrous DCM. Add 2.5 eq of imidazole. Stir until dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.2 eq of TBSCl portion-wise over 5 minutes.

    • Note: The reaction is generally exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product will be less polar (higher R_f) than the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Expected Yield: >90% Stability Note: The TBS ether is stable to the basic conditions of subsequent aldehyde modifications but will cleave in strong acid.

Protocol 2: Acetalization of the C3-Aldehyde

Objective: Mask the aldehyde as a cyclic 1,3-dioxolane. Rationale: Indole-3-carbaldehydes are less reactive than benzaldehydes. Standard acetalization requires efficient water removal. Acid catalysis must be controlled to prevent dehydration of the N-hydroxyethyl arm.

Materials:

  • Substrate: 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Reagent: Ethylene glycol (5.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq) or Pyridinium p-toluenesulfonate (PPTS) (0.2 eq) for milder conditions.

  • Solvent: Toluene (0.1 M)

  • Equipment: Dean-Stark apparatus.

Step-by-Step Procedure:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser. Flush with nitrogen.[1][2]

  • Charging: Add substrate, ethylene glycol (excess drives equilibrium), and p-TSA to toluene.

  • Reflux: Heat to vigorous reflux (bath temp ~120°C). Water will azeotrope into the trap.

    • Critical Control Point: Monitor the reaction closely (TLC).[1] Prolonged heating with strong acid can cause darkening (polymerization) or elimination of the alcohol chain. If degradation is observed, switch to PPTS and use a molecular sieve Soxhlet extractor instead of Dean-Stark.

  • Completion: Reaction typically takes 4–12 hours.

  • Workup: Cool to RT. Neutralize immediately with triethylamine (0.2 eq) or saturated NaHCO₃ solution.

    • Why: Acidic acetals are unstable in aqueous workup if not neutralized first.

  • Extraction: Wash with water (to remove excess glycol) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization is often possible. If chromatography is needed, add 1% triethylamine to the eluent to prevent silica-induced deprotection.

Comparative Stability & Deprotection Guide

The table below summarizes the stability of the protected species to common reaction conditions, aiding in orthogonal planning.

Protecting Group (PG)Stability (Inert to...)Instability (Cleaved by...)Deprotection Protocol
TBS Ether (Alcohol)Bases (NaOH, LDA), Reductants (LiAlH₄), Oxidants (Jones).Acids (HCl, TFA), Fluorides (TBAF).TBAF (1.1 eq), THF, 0°C or AcOH/THF/H₂O (3:1:1) .
1,3-Dioxolane (Aldehyde)Bases (LiOH, K₂CO₃), Nucleophiles (Grignards), Reductants (NaBH₄).Aqueous Acids (HCl, H₂SO₄), Lewis Acids.2N HCl / THF (1:1), RT, 1h or PPTS, Acetone/H₂O, Reflux .
Acetyl Ester (Alcohol)*Acids, Oxidants.Bases (Saponification), Nucleophiles (Hydrides).K₂CO₃, MeOH, RT (Mild methanolysis).

*Alternative for alcohol protection if acidic acetalization conditions are required.

Troubleshooting & Validation

Issue: Low Yield in Acetalization
  • Cause: The electron-donating indole nitrogen renders the C3-carbonyl less electrophilic.

  • Solution: Use Triethyl orthoformate as a water scavenger and co-solvent instead of the Dean-Stark method.

    • Protocol Modification: Dissolve substrate in EtOH/Triethyl orthoformate (1:1). Add catalytic CSA (Camphorsulfonic acid). Stir at RT.

Issue: Dehydration of N-Hydroxyethyl Group
  • Symptom: Appearance of vinyl protons in NMR (5.0–6.0 ppm) or loss of mass (M-18) in MS.

  • Prevention: Avoid strong acids like H₂SO₄. Use PPTS (Pyridinium p-toluenesulfonate) as the catalyst. Ensure the reaction temperature does not exceed 110°C.

Validation of Structure
  • TBS-Ether: Look for strong singlets at ~0.9 ppm (9H, t-Bu) and ~0.1 ppm (6H, Si-Me) in ¹H NMR. Loss of broad OH stretch in IR (~3400 cm⁻¹).

  • Acetal: Disappearance of aldehyde proton (~9.9 ppm) and appearance of acetal methine proton (~5.8–6.0 ppm) in ¹H NMR.

References

  • Indole-3-carbaldehyde Reactivity & Properties

    • Source: Wikipedia. "Indole-3-carbaldehyde."[3][4][5][6][7][8][9][10]

    • URL:[Link][11]

  • Protecting Group Strategies in Organic Synthesis Source: Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide." (General principles of orthogonal protection applied here).
  • Silyl

    • Source: BenchChem.[1] "Application Notes and Protocols for the Selective Silylation of Diols." (Adapted for amino-alcohol context).[7]

  • Acetalization of Indole Deriv

    • Source: ResearchGate.[7] "Synthesis of N-Acyl Indole-3-Carboxaldehyde Derivatives and Polyvinyl Alcohol Acetalization." (Demonstrates stability of indole-3-carboxaldehyde under acetalization conditions).

    • URL:[Link]

  • General Indole Protection

    • Source: MDPI. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines." (Context on N-protection stability).
    • URL:[Link]

Sources

Synthesis of Bioactive Indole Alkaloids Utilizing 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive indole alkaloids, with a specific focus on leveraging the versatile starting material, 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. This document is designed to empower researchers and drug development professionals with the technical knowledge and practical insights necessary to explore this promising synthetic avenue.

Introduction: The Significance of Indole Alkaloids and the Strategic Advantage of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Indole alkaloids represent a vast and structurally diverse class of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antiviral, and neuroactive properties.[1] Their complex molecular architectures have historically presented significant synthetic challenges. The strategic selection of starting materials is paramount to developing efficient and modular synthetic routes.

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde emerges as a particularly valuable precursor for several key reasons:

  • Inherent Reactivity: The indole-3-carbaldehyde moiety is a well-established pharmacophore and a versatile synthetic handle for constructing complex heterocyclic systems.[1][2]

  • N-Functionalization: The N-(2-hydroxyethyl) substituent offers a unique point for molecular diversification. This functional group can be retained in the final product to modulate physicochemical properties or can participate in subsequent intramolecular reactions to forge new ring systems.

  • Potential for Bioactivity: The introduction of the hydroxyethyl group can influence the biological activity profile of the resulting alkaloids, potentially leading to enhanced potency or novel mechanisms of action.

This guide will focus on a cornerstone reaction in indole alkaloid synthesis, the Pictet-Spengler reaction , to illustrate the utility of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde in constructing the medicinally relevant β-carboline scaffold.

Core Synthesis Strategy: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydro-β-carboline ring system.[3][4][5] This reaction mimics the biosynthetic pathways of many indole alkaloids and is a highly efficient method for generating molecular complexity.

Application Note 1: Synthesis of a Bioactive N-(2-hydroxyethyl)-Tetrahydro-β-carboline Scaffold

This section details the synthesis of a novel tetrahydro-β-carboline derivative, a key intermediate for the development of various bioactive compounds, via the Pictet-Spengler reaction between 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and tryptamine.

Scientific Rationale

The indole nucleus of tryptamine acts as the nucleophile, attacking the iminium ion formed in situ from the condensation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and the primary amine of tryptamine. The subsequent intramolecular cyclization onto the indole C2 position, followed by rearomatization, yields the thermodynamically stable tetrahydro-β-carboline product. The N-(2-hydroxyethyl) group on the indole-3-carbaldehyde is expected to be well-tolerated under the reaction conditions, providing a functional handle for further derivatization.

Experimental Workflow Diagram

pictet_spengler_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and tryptamine in solvent add_acid Add acid catalyst start->add_acid Stirring heat Heat reaction mixture add_acid->heat Reflux quench Quench with base heat->quench Cool to RT extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Experimental workflow for the Pictet-Spengler reaction.

Detailed Protocol: Synthesis of 1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-β-carboline

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere, add tryptamine (1.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add trifluoroacetic acid (0.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

Expected Results and Data Presentation

The successful synthesis will yield the target tetrahydro-β-carboline as a stable solid. The structure and purity should be confirmed by spectroscopic methods.

Compound Molecular Formula Molecular Weight Expected Yield Appearance Key Spectroscopic Data (Expected)
1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-β-carbolineC₂₁H₂₁N₃O331.4170-85%Off-white to pale yellow solid¹H NMR: Characteristic signals for the indole and tetrahydro-β-carboline protons. ¹³C NMR: Resonances corresponding to the fused ring system. MS (ESI): m/z = 332.17 [M+H]⁺.

Application Note 2: Potential for Intramolecular Cyclization and Further Diversification

The presence of the N-(2-hydroxyethyl) group in the synthesized tetrahydro-β-carboline scaffold opens up exciting possibilities for further molecular diversification. One such avenue is an intramolecular cyclization to form a novel polycyclic system.

Scientific Rationale

The terminal hydroxyl group of the 2-hydroxyethyl substituent can act as a nucleophile. Under appropriate conditions, it can undergo an intramolecular reaction to form a new heterocyclic ring. For instance, a dehydrative cyclization could lead to the formation of an oxazoline ring fused to the indole nitrogen.[6] This would generate a rigid, polycyclic scaffold with a distinct three-dimensional architecture, which could have profound implications for its biological activity.

Proposed Synthetic Pathway Diagram

intramolecular_cyclization start N-(2-hydroxyethyl)- tetrahydro-β-carboline intermediate Activated Hydroxyl Group start->intermediate Dehydrating Agent (e.g., TfOH) product Oxazolo[3,2-a]indolo[3,2-c] -tetrahydro-β-carboline intermediate->product Intramolecular Nucleophilic Attack

Caption: Proposed intramolecular cyclization pathway.

Illustrative Protocol: Synthesis of a Novel Oxazolo-β-carboline Derivative

This protocol is a scientifically plausible but illustrative example of how the N-(2-hydroxyethyl) group can be utilized.

Materials:

  • 1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-β-carboline (1.0 eq)

  • Triflic acid (TfOH) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-β-carboline (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add triflic acid (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Directions

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a highly promising and versatile starting material for the synthesis of bioactive indole alkaloids. The application of the Pictet-Spengler reaction provides a robust and efficient method for the construction of novel N-functionalized tetrahydro-β-carboline scaffolds. The presence of the 2-hydroxyethyl group not only allows for fine-tuning of the pharmacological properties of these alkaloids but also serves as a synthetic handle for the creation of more complex and rigid polycyclic systems through intramolecular cyclization reactions. Further exploration of the reactivity of this substituent will undoubtedly lead to the discovery of new and potent bioactive molecules for drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10247, Indole-3-carboxaldehyde. [Link]

  • Ziarani, G. M., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 15-33. [Link]

  • El-Sawy, E. R., Bahaa, E., & Mandour, A. H. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • MDPI. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • MDPI. Design, Synthesis and Preliminary In‐Vitro Activity of 6‐Hydroxyalkyl β‐Carboline Derivatives for the Development of Drug. [Link]

  • MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]

  • ChemEurope.com. Pictet-Spengler reaction. [Link]

  • ARKAT USA, Inc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. [Link]

  • Sciforum. Synthesis of β-carboline derivatives. [Link]

  • MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • National Institutes of Health. Synthesis and Bioactivity of β-Carboline Derivatives. [Link]

  • ACS Publications. Design, Synthesis, Antiproliferative Evaluation, and Molecular Docking Studies of N-(3-Hydroxyindole)-Appended β-Carbolines/Tetrahydro-β-Carbolines Targeting Triple-Negative and Non-Triple-Negative Breast Cancer. [Link]

  • ScienceDirect. Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

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Troubleshooting & Optimization

Solubility issues of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here, we provide in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Experimental Hurdles

This section addresses specific problems you may encounter in the laboratory. Each issue is followed by a detailed workflow and the scientific rationale behind the proposed solutions.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS) for an in vitro assay.

Root Cause Analysis: The molecular structure of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde contains a large, hydrophobic indole ring system.[1] This aromatic scaffold leads to low affinity for water and contributes to poor aqueous solubility.[1] While the 2-hydroxyethyl group adds some polarity, it is often insufficient to overcome the hydrophobicity of the core structure, especially at higher concentrations.

Solution Workflow: Preparation of a Concentrated Stock Solution using a Co-solvent

The standard and most direct approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous medium.[1][2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of compounds.[1][3][4]

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (MW: 189.21 g/mol )[5]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[6]

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[7]

    • Mass (mg) = 10 mmol/L * 0.001 L * 189.21 g/mol * 1000 mg/g = 1.89 mg

  • Weighing: Accurately weigh 1.89 mg of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but be mindful of potential compound degradation with excessive heat.[3]

  • Dilution into Aqueous Medium: Perform serial dilutions of your DMSO stock into the experimental buffer or cell culture medium to achieve your desired final concentrations.

    • Crucial Control: The final concentration of DMSO in your assay should typically not exceed 0.5% (v/v), as higher concentrations can affect cell viability and experimental outcomes.[1][3] Always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.[3]

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

Root Cause Analysis: This is a common issue known as "crashing out." It occurs when the addition of the concentrated organic stock solution to the aqueous medium creates a localized environment where the compound's solubility limit is exceeded. The organic solvent disperses, and the poorly soluble compound can no longer stay in solution and precipitates.[1][2]

Solution Workflow: Employing Cyclodextrin-Based Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate hydrophobic molecules like your indole derivative, forming an "inclusion complex."[9][10][] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule and preventing precipitation.[][12]

Materials:

  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.

  • Add Compound: Add a pre-weighed amount of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for complete complexation can vary.

  • Clarification: After stirring, check the solution for clarity. If any undissolved particulate remains, it can be removed by filtration through a 0.22 µm syringe filter. The resulting clear solution contains your solubilized compound.

  • Concentration Determination: The exact concentration of the solubilized compound should be determined analytically (e.g., using UV-Vis spectroscopy or HPLC) if precise dosing is required.

Solubility Enhancement Strategy Overview

The following table summarizes and compares the primary methods for improving the aqueous solubility of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

StrategyTypical Solvent SystemSolubility EnhancementKey AdvantagesKey Disadvantages
Co-solvency 1-5% DMSO in aqueous bufferModerate to HighSimple to prepare; widely used for initial screening.[13]Potential for precipitation upon dilution; solvent toxicity in biological assays.[1][14]
pH Adjustment Aqueous buffer (e.g., pH 2 or pH 9)VariableCan be very effective if the molecule has ionizable groups.[15][16]May not be compatible with biological systems; risk of compound degradation at pH extremes.[17]
Cyclodextrin Complexation 5-20% (w/v) HP-β-CD in waterHigh to Very HighSignificant solubility enhancement; improves stability; low toxicity.[8][12]More complex formulation process; may require analytical quantification.[18]

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making path for addressing solubility challenges with 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

G start Start: Need to prepare an aqueous solution dissolve_water Attempt to dissolve directly in aqueous buffer (e.g., PBS) start->dissolve_water check_solubility Is it fully dissolved at the desired concentration? dissolve_water->check_solubility success Success: Solution is ready for use check_solubility->success Yes use_cosolvent Strategy 1: Use a Co-solvent (e.g., prepare a 10-50 mM stock in DMSO) check_solubility->use_cosolvent No dilute_stock Dilute stock solution into final aqueous medium use_cosolvent->dilute_stock check_precipitation Does the compound precipitate upon dilution? dilute_stock->check_precipitation check_solvent_conc Check final co-solvent concentration (should be <0.5% for assays) check_precipitation->check_solvent_conc No use_cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD complexation) check_precipitation->use_cyclodextrin Yes check_solvent_conc->success use_cyclodextrin->success consider_alternatives Consider advanced strategies: - pH adjustment - Nanoparticle formulation use_cyclodextrin->consider_alternatives If still problematic

Caption: Decision workflow for solubilizing 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why are indole-based compounds like this one often poorly soluble in water?

A1: The core of the molecule is the indole ring, a bicyclic aromatic system that is predominantly nonpolar and hydrophobic.[1] This structure has a low affinity for polar water molecules and prefers lipophilic environments. The energy required to break the strong intermolecular forces within the compound's crystal lattice and solvate the hydrophobic structure in water is often high, leading to poor solubility.[1][18]

Q2: Does the 1-(2-hydroxyethyl) group on the indole nitrogen improve water solubility?

A2: Yes, it does, but often not to a sufficient degree for many applications. The hydroxyl (-OH) group is polar and can form hydrogen bonds with water, which enhances aqueous solubility compared to an unsubstituted indole. However, the hydrophobic character of the large indole-3-carbaldehyde scaffold remains the dominant factor, meaning the compound is still considered poorly soluble.

Q3: Can I improve the solubility by adjusting the pH of my solution?

A3: Adjusting the pH can be an effective strategy if the molecule contains ionizable functional groups.[16][17] The indole nitrogen is very weakly acidic (pKa is generally high), and the aldehyde group is not readily ionizable.[19] Therefore, significant solubility enhancement through pH adjustment is less likely for this specific molecule compared to compounds with strongly acidic or basic centers.[20][21] However, extreme pH values could potentially improve wetting or have minor effects, but this must be balanced with the risk of compound degradation and incompatibility with biological assays.[17] Aromatic aldehydes can be susceptible to reactions under certain pH conditions.[22]

Q4: What is the recommended way to store the stock solution?

A4: A concentrated stock solution in anhydrous DMSO should be aliquoted into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[3][6] These aliquots should be stored at -20°C for long-term stability.[3] Aqueous solutions of indole-3-carbaldehyde derivatives are generally not recommended for long-term storage, as they may be less stable.[4]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (2026, January 28). Lab Manager. [Link]

  • 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. ChemEssen. [Link]

  • Process of preparing purified aqueous indole solution.
  • Cosolvent. Wikipedia. [Link]

  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). (2010, April 8). FooDB. [Link]

  • material safety data sheet - indole-3-carboxaldehyde. Oxford Lab Fine Chem. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? (2013, June 29). Quora. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC. [Link]

  • 1H-Indole-3-carboxaldehyde. Cheméo. [Link]

  • Impact of pH on Solubility. (2020, April 22). YouTube. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC. [Link]

  • 1H-Indole-3-carbaldehyde. PMC. [Link]

Sources

Removing unreacted 2-chloroethanol from N-alkylation product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Purification Support Center for researchers dealing with N-alkylation post-reaction processing.

Topic: Purification Strategies for N-Alkylation Products Impurity Target: 2-Chloroethanol (CAS: 107-07-3) Regulatory Context: ICH M7 (Mutagenic Impurity)

Introduction: The "Amphiphilic Trap"

Welcome to the Technical Support Center. You are likely here because your N-alkylation reaction (using 2-chloroethanol to install a hydroxyethyl group) has left residual alkylating agent that standard workups are failing to remove.

The Problem: 2-Chloroethanol (2-CE) presents a unique purification challenge.

  • Solubility: It is miscible with water and soluble in most organic solvents (LogP ≈ -0.11).[1] It does not partition cleanly into one phase.[2]

  • Volatility: Its boiling point (~129°C) is often too high for simple rotary evaporation but too low to remain behind during high-vac drying.

  • Toxicity: As a Class 1/2 potential mutagen, ICH M7 guidelines require removal to ppm levels (often <10-20 ppm depending on dosing).

This guide provides three modular protocols to eliminate 2-CE, ordered from thermodynamic separation to chemical scavenging.

Module 1: Critical Safety & Compliance (ICH M7)

Status: Mandatory Review

Before attempting removal, establish your target limit. 2-CE is an alkylating agent and considered a Genotoxic Impurity (GTI).

ParameterValueNote
TTC Limit 1.5 µ g/day Threshold of Toxicological Concern (Lifetime exposure)
LTL Limits Higher (Variable)"Less-Than-Lifetime" limits apply for clinical trials (e.g., 120 µ g/day for <1 month).
Boiling Point 128–130°CDo not rely on standard Rotavap (40°C) to remove it.
Azeotrope Water (97.8°C)Key to removal (See Module 3).

Analyst Note: Ensure your analytical method (GC-FID or GC-MS) has a Limit of Quantitation (LOQ) matching your required ppm limit relative to the API dose.

Module 2: Aqueous Extraction Optimization

Issue: "I washed my reaction with brine, but the 2-CE is still there."

Root Cause: 2-CE has a LogP of -0.[3]11. It prefers water, but not aggressively. When you use brine (saturated NaCl), you increase the ionic strength of the aqueous phase. This triggers the "Salting Out" effect, which pushes organic molecules (including 2-CE) out of the water and back into your organic product layer.

Protocol A: The "Reverse-Salting" Wash

Applicability: Lipophilic products (LogP > 2) dissolved in non-polar solvents (Toluene, DCM, EtOAc).

  • Solvent Choice: Dissolve crude product in a solvent that is immiscible with water but distinct from 2-CE. Toluene is superior to DCM here because 2-CE partitions more favorably into water from Toluene than from DCM.

  • The Wash:

    • Perform 3x washes with Pure Deionized Water (Not Brine).

    • Ratio: Use a 1:1 volume ratio of Water:Organic.

    • Mechanism: Pure water maximizes the solvation of 2-CE.

  • The Polish:

    • Only use Brine for a final 4th wash to remove entrained water from the organic layer before drying with Na₂SO₄.

Troubleshooting: If an emulsion forms during water washes, do not add Brine immediately. Try adding a small amount of MeOH (5%) to the organic layer to break the emulsion, or filter through a Celite pad.

Module 3: Azeotropic Distillation

Issue: "My product is an oil/solid, and extraction didn't get the levels low enough."

Solution: 2-Chloroethanol forms a positive azeotrope with water. This allows you to "steam distill" the impurity out at a temperature significantly lower than its natural boiling point.

Protocol B: The Aqueous Chase

Applicability: Thermally stable products (stable at ~50-60°C under vacuum).

  • Concentrate: Remove the bulk reaction solvent (e.g., THF, DMF) via rotary evaporation.

  • Charge Water: Add water to the crude residue (approx. 2-3 volumes relative to product mass).

  • Distill:

    • Set Rotavap bath to 50-60°C.

    • Apply vacuum (approx. 50-100 mbar).

    • Mechanism: The 2-CE/Water azeotrope boils at ~97.8°C (atmospheric), but significantly lower under vacuum. The water vapor acts as a carrier gas, stripping the 2-CE.

  • Repeat: Perform this "charge water and strip" cycle 2–3 times.

  • Final Dry: Chase with Ethanol or Toluene to remove residual water.

Data: Azeotropic Composition

Component A Component B Azeotrope BP (1 atm) Composition (% w/w)

| 2-Chloroethanol | Water | 97.8°C | ~28% Water / 72% 2-CE |[4]

Module 4: Chemical Scavenging (The "Silver Bullet")

Issue: "I have <500 ppm remaining, but I need <10 ppm. Distillation is stressing my product."

Solution: When thermodynamics (extraction/distillation) fails, use kinetics (reaction). 2-CE is an alkyl halide; it reacts with strong nucleophiles.

Protocol C: Polymer-Supported Thiol Scavenging

Applicability: High-value intermediates or final APIs where liquid-liquid extraction is inefficient.

Reagent: Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzyl Thiol. Why Thiol? Sulfur is a "soft" nucleophile that reacts rapidly with the soft electrophile (alkyl chloride) of 2-CE, but rarely reacts with amides, esters, or tertiary amines in your product.

  • Dissolve: Dissolve crude product in a polar aprotic solvent (THF, DMF, or EtOAc).

  • Load Scavenger: Add Si-Thiol resin (2–5 equivalents relative to the estimated residual 2-CE, not the product).

  • Base Additive: Add a soluble non-nucleophilic base (e.g., DIPEA) to activate the thiol (neutralize the HCl formed).

    • Note: Some commercial resins come pre-activated.

  • Incubate: Stir at 40–50°C for 4–12 hours.

  • Filter: Filter off the solid resin. The 2-CE is now covalently bound to the bead.

  • Wash: Wash the resin cake with solvent to recover any entrained product.

Visual Troubleshooting Guide

The following logic map guides you to the correct protocol based on your product's properties.

PurificationStrategy Start Start: Residual 2-CE Detected CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckStability Is Product Thermally Stable (>50°C)? CheckSolubility->CheckStability No (Lipophilic) Strat_Scavenge Protocol C: Thiol Scavenging (Si-Thiol Resin) CheckSolubility->Strat_Scavenge Yes (Hydrophilic) Strat_Extract Protocol A: Reverse-Salting (Toluene/Pure Water Wash) CheckStability->Strat_Extract No (Sensitive) Strat_Distill Protocol B: Azeotropic Distillation (Water Chase) CheckStability->Strat_Distill Yes Strat_Extract->Strat_Scavenge If trace remains Strat_Distill->Strat_Scavenge If trace remains

Caption: Decision tree for selecting the optimal 2-chloroethanol removal strategy based on product solubility and stability.

Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis (NaOH) to destroy the 2-CE? A: DANGER. Do not do this. Treating 2-chloroethanol with strong base (NaOH/KOH) causes intramolecular cyclization to form Ethylene Oxide (Epoxide). Ethylene Oxide is a gas, extremely flammable, and a much more potent carcinogen than 2-CE. It is also harder to control. Stick to Thiol scavenging or removal.[2]

Q: Why not use high vacuum to pull it off? A: You can, but it is difficult. 2-CE has a low vapor pressure at room temperature. If your product is an oil, the 2-CE will get trapped inside the bulk matrix. The "Water Chase" (Protocol B) is far more effective because the water vapor disrupts the matrix and carries the impurity out via the azeotrope.

Q: My product is an amine. Will it react with the 2-CE during workup? A: Yes, this is a risk. If you heat a reaction mixture containing unreacted secondary amines and excess 2-CE, you will form "over-alkylated" impurities. Always quench the reaction (cool down and dilute) before starting the workup. If over-alkylation is observed, use Protocol C (Scavenging) at room temperature rather than Protocol B (Distillation).

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[5][6][7] International Council for Harmonisation.[5]

  • PubChem. 2-Chloroethanol Compound Summary (CID 34).[3] National Library of Medicine.

  • Biotage. ISOLUTE® Si-Thiol Metal and Electrophile Scavenger User Guide. (Demonstrates alkyl halide scavenging principles).

  • NIST Chemistry WebBook. 2-Chloroethanol Phase Change Data (Azeotropes).

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Shifts of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides a detailed comparative analysis of the 13C NMR chemical shifts for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry, against its parent compound and N-alkylated analogs. By understanding the subtle electronic effects of N-substitution on the indole scaffold, researchers can gain deeper insights into the structural and electronic properties of this important class of compounds.

The Significance of N-Substitution on the Indole Ring's Electronic Environment

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. Modification at the N1 position can significantly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and receptor-binding affinity. These modifications also induce predictable changes in the molecule's 13C NMR spectrum. The introduction of an electron-withdrawing or -donating group at the nitrogen atom directly influences the electron density distribution throughout the bicyclic system, leading to characteristic upfield or downfield shifts of the carbon signals. This guide will dissect these trends, offering a valuable diagnostic tool for chemists working with N-substituted indoles.

Comparative Analysis of 13C NMR Chemical Shifts

Carbon AtomIndole-3-carbaldehyde (Experimental, DMSO-d6)[1][2]1-Methyl-1H-indole-3-carbaldehyde (Experimental, CDCl3)[3]1-Ethyl-1H-indole-3-carbaldehyde (Experimental, CDCl3)[3]1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (Predicted, CDCl3)
C=O 185.4184.4184.5~185.1
C2 138.9137.9137.6~138.2
C3 118.6118.1118.1~118.5
C3a 124.6125.3125.5~125.8
C4 123.9124.0124.1~124.3
C5 122.6122.9123.0~123.2
C6 121.3122.0122.1~122.4
C7 112.9109.9110.0~110.3
C7a 137.5137.0137.0~137.3
N-CH2/CH3 -33.741.9~50.2 (N-CH2)
Side Chain --15.1 (CH3)~61.5 (CH2-OH)

Note: Predicted values were obtained using online NMR prediction tools and are denoted with a tilde (~). These values should be considered as estimates and require experimental verification.

Interpreting the Spectral Data: A Scientist's Perspective

The comparative data reveals several key trends related to the influence of the N1-substituent on the 13C NMR spectrum of the indole-3-carbaldehyde core.

  • Aldehyde Carbonyl (C=O): The chemical shift of the aldehyde carbonyl carbon remains relatively consistent across the series, appearing in the downfield region around 184-185 ppm. This is expected, as the electronic environment of the formyl group is primarily influenced by its direct attachment to the indole ring at the C3 position.

  • Indole Ring Carbons:

    • C2 and C3a: The carbons of the pyrrole ring, particularly C2 and C3a, show noticeable shifts upon N-alkylation. The introduction of an alkyl group at N1 generally leads to a slight upfield shift for C2 and a downfield shift for C3a. This can be attributed to the electron-donating nature of the alkyl group, which increases the electron density at C2 through resonance and alters the overall electronic distribution in the five-membered ring.

    • C7: A significant upfield shift is observed for C7 upon N-alkylation. In indole-3-carbaldehyde, the C7 signal appears around 112.9 ppm, while in the N-alkylated derivatives, it shifts to approximately 109.9-110.3 ppm. This is a characteristic effect of N-substitution in indoles and serves as a useful diagnostic marker. The lone pair of the nitrogen atom is part of the aromatic system, and substitution at this position directly impacts the shielding of the adjacent C7.

    • Benzene Ring Carbons (C4, C5, C6): The carbons of the benzene portion of the indole ring experience more modest changes in their chemical shifts. Generally, a slight downfield shift is observed for these carbons upon N-alkylation, reflecting the overall electronic perturbation caused by the substituent.

  • N-Substituent Carbons: The chemical shifts of the carbons in the N-substituent itself provide direct evidence of their connectivity. For the 1-(2-hydroxyethyl) group, the N-CH2 carbon is predicted to be around 50.2 ppm, while the terminal CH2-OH carbon is expected further downfield at approximately 61.5 ppm due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule like 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.

2. NMR Instrument Setup: a. Insert the sample into the NMR spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines. This can be done manually or using an automated shimming routine.

3. Acquisition of the 13C NMR Spectrum: a. Set up a standard proton-decoupled 13C NMR experiment. b. Define the spectral width to encompass the expected range of carbon chemical shifts (typically 0 to 200 ppm for most organic molecules). c. Set the number of scans (NS) and the relaxation delay (d1). For 13C NMR, a larger number of scans is usually required due to the low natural abundance of the 13C isotope. A relaxation delay of 1-2 seconds is a good starting point. d. Initiate the data acquisition.

4. Data Processing: a. After the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm). d. Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR. e. Perform peak picking to identify the chemical shift of each resonance.

Visualizing the Workflow and Molecular Structures

To further clarify the process of NMR-based structural analysis and the molecules discussed, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Data Interpretation Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Insert into Spectrometer Data Processing Data Processing NMR Data Acquisition->Data Processing FID Signal Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectrum Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation Peak Assignments Comparative Analysis Comparative Analysis Structure Elucidation->Comparative Analysis Reference Data Final Structure Confirmation Final Structure Confirmation Comparative Analysis->Final Structure Confirmation Consistency Check

Caption: A generalized workflow for NMR-based structural elucidation.

G cluster_0 Indole-3-carbaldehyde cluster_1 1-Methyl-1H-indole-3-carbaldehyde cluster_2 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde I3C NMeI3C NHEtI3C

Caption: Structures of the compared indole derivatives.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved February 23, 2024, from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved February 23, 2024, from [Link]

  • BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Retrieved February 23, 2024, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substitution on Indole Fragmentation

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules. Consequently, understanding the mass spectrometric behavior of substituted indoles is paramount for their identification and structural characterization.[1][2][3] The introduction of a substituent at the N1-position, such as the 2-hydroxyethyl group in 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, can significantly alter the fragmentation pathways compared to the parent indole-3-carbaldehyde. This guide will explore these differences, providing a predictive framework for the analysis of N-substituted indole derivatives.

The stability of the indole ring often leads to a prominent molecular ion peak in the mass spectrum.[4] However, the nature and location of substituents dictate the subsequent fragmentation cascades. For indole-3-carbaldehyde, fragmentation is largely influenced by the aldehyde group at the C3 position. In contrast, for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, the N-substituent introduces new, competing fragmentation channels.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde under electron ionization (EI) is anticipated to be a composite of the fragmentation patterns characteristic of its constituent parts: the indole-3-carbaldehyde core and the N-(2-hydroxyethyl) side chain.

Fragmentation of the Indole-3-carbaldehyde Core

The fragmentation of unsubstituted indole-3-carbaldehyde (MW: 145.16 g/mol ) is well-documented.[5][6] Key fragmentation events include:

  • Loss of a hydrogen radical (-H•): This leads to the formation of a stable [M-1]⁺ ion, often a prominent peak in the spectrum.[7][8][9]

  • Loss of the formyl group (-CHO•): This results in an [M-29]⁺ ion, corresponding to the indole radical cation.[7][8][9]

  • Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom, the resulting ion can lose CO to form an [M-1-28]⁺ ion.

Influence of the N-(2-hydroxyethyl) Substituent

The presence of the 2-hydroxyethyl group at the N1 position introduces additional fragmentation pathways for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (MW: 189.21 g/mol ). These new pathways will compete with the fragmentation of the indole-3-carbaldehyde core.

  • Alpha-cleavage of the side chain: Cleavage of the C-C bond adjacent to the oxygen atom in the hydroxyethyl group is a likely event, leading to the loss of a CH₂OH radical (•CH₂OH, 31 u) and the formation of a stable ion at m/z 158.

  • Loss of the entire N-substituent: Cleavage of the N-C bond can result in the loss of the entire hydroxyethyl group, potentially as a neutral molecule or radical, leading to fragments corresponding to the indole-3-carbaldehyde cation radical (m/z 145).

  • McLafferty-type rearrangement: While less common for N-alkyl groups, a rearrangement involving the transfer of a hydrogen atom from the side chain to the indole ring or the carbonyl oxygen, followed by cleavage, could occur.

  • Loss of water (-H₂O): The presence of the hydroxyl group makes the loss of a water molecule a probable fragmentation pathway, leading to an [M-18]⁺ ion.[8]

The interplay of these fragmentation pathways will determine the final appearance of the mass spectrum. The relative abundance of the resulting fragment ions will depend on their stability.

Tabulated Comparison of Predicted Fragment Ions

The following table provides a comparative summary of the predicted key fragment ions for indole-3-carbaldehyde and 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde under electron ionization mass spectrometry (EI-MS).

m/z Proposed Fragment Indole-3-carbaldehyde 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde Notes
189[M]⁺•-Likely ObservedMolecular ion of the N-substituted compound.
171[M-H₂O]⁺•-PossibleLoss of water from the hydroxyethyl group.
158[M-CH₂OH]⁺-PredictedAlpha-cleavage of the N-(2-hydroxyethyl) side chain.
145[M]⁺• / [M-C₂H₄O]⁺•ProminentPredictedMolecular ion of indole-3-carbaldehyde / Loss of the N-substituent.
144[M-H]⁺ProminentPossibleLoss of a hydrogen radical from the indole-3-carbaldehyde core.
117[M-H-CO]⁺ProminentPossibleLoss of carbon monoxide following the loss of a hydrogen atom.
116[M-CHO]⁺ProminentPossibleLoss of the formyl group from the indole-3-carbaldehyde core.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation patterns, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 min

Sample Preparation:

  • Dissolve 1 mg of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

  • Inject the prepared sample into the GC-MS system.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for both indole-3-carbaldehyde and 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

G Figure 1: Predicted EI-MS Fragmentation of Indole-3-carbaldehyde M Indole-3-carbaldehyde [M]⁺• m/z 145 M_minus_H [M-H]⁺ m/z 144 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 116 M->M_minus_CHO - CHO• M_minus_H_minus_CO [M-H-CO]⁺ m/z 117 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted EI-MS Fragmentation of Indole-3-carbaldehyde

G Figure 2: Predicted EI-MS Fragmentation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde M 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde [M]⁺• m/z 189 M_minus_H2O [M-H₂O]⁺• m/z 171 M->M_minus_H2O - H₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z 158 M->M_minus_CH2OH - •CH₂OH M_minus_C2H4O [M-C₂H₄O]⁺• m/z 145 M->M_minus_C2H4O - C₂H₄O F145_minus_H [145-H]⁺ m/z 144 M_minus_C2H4O->F145_minus_H - H•

Caption: Predicted EI-MS Fragmentation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Conclusion and Future Perspectives

This guide provides a foundational, predictive comparison of the mass spectrometric fragmentation of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde. The introduction of the N-(2-hydroxyethyl) group is expected to introduce characteristic fragmentation pathways, primarily through alpha-cleavage of the side chain and the loss of water. These predicted fragments can serve as diagnostic markers for the identification of this and structurally related molecules.

Further experimental work, following the protocol outlined, is essential to confirm these predictions and to determine the relative abundances of the various fragment ions. High-resolution mass spectrometry would provide definitive elemental compositions for the proposed fragments, further solidifying the structural assignments. The principles and comparative approach detailed in this guide offer a robust framework for researchers engaged in the analysis of novel indole derivatives.

References

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.PMC.
  • Application Notes and Protocols: Mass Spectrometry Fragment
  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Mass Spectrometry - Fragmentation P
  • 1H-Indole-3-carboxaldehyde.NIST WebBook.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ioniz
  • Mass Spectrometry - Examples.UArizona Department of Chemistry and Biochemistry.
  • Mass spectral studies of nitroindole compounds.TSI Journals.
  • Study of Mass Spectra of Some Indole Deriv
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Indole-3-carbaldehyde.Wikipedia.
  • Fragmentation mechanisms in mass spectrometry.
  • Mass spectrometry of simple indoles.
  • Fragmentation mechanisms in electron impact mass spectrometry.Unknown Source.
  • Mass Spectrometry: Fragment

Sources

A Senior Application Scientist's Guide to the UV-Vis Spectroscopic Characterization of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. By presenting a detailed experimental protocol and comparing its spectral properties to relevant alternatives, this document serves as a practical resource for its characterization.

Introduction: The Significance of UV-Vis Spectroscopy in Drug Discovery

UV-Vis spectroscopy is a fundamental analytical technique in the early stages of drug discovery and development. It provides valuable information about the electronic structure of a molecule and can be used to determine its concentration in solution. The wavelength of maximum absorption (λmax) is a key characteristic of a compound, influenced by its chromophores and the surrounding solvent environment. For indole derivatives, the conjugated system of the bicyclic aromatic ring and the aldehyde group gives rise to distinct absorption bands in the UV region.

Comparative Analysis of Indole-3-Carbaldehyde Derivatives

To provide a clear comparison, the following table summarizes the expected and known UV-Vis absorption maxima for 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and its analogs.

CompoundExpected/Known λmax (nm)Solvent
1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde ~295-305Ethanol
Indole-3-carbaldehyde~296Not specified
Indole-3-acetaldehyde244, 260, 300Not specified
4-Hydroxyindole-3-carboxaldehyde240-300Methanol or Ethanol

Experimental Protocol for Determining the UV-Vis Absorption Maximum

The following protocol outlines a robust method for determining the λmax of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. The choice of solvent is critical, as polarity can influence the absorption spectrum.[3][4] Ethanol is a suitable choice due to its transparency in the relevant UV range and its ability to solubilize a wide range of organic compounds.

Materials and Equipment
  • 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde (analytical standard)

  • Spectroscopic grade ethanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Preparation of a Stock Solution: Accurately weigh approximately 10 mg of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 to 10 µg/mL.

  • Instrument Setup and Blanking: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range from 200 to 400 nm. Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank and zero the instrument.[5]

  • Spectral Acquisition: Rinse a separate quartz cuvette with a small amount of the most concentrated working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 to 400 nm.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.[6]

  • Creation of a Calibration Curve: Measure the absorbance of each of the prepared working solutions at the determined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin, in accordance with the Beer-Lambert Law.[7][8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantification prep1 Weigh Compound prep2 Dissolve in Ethanol (Stock) prep1->prep2 prep3 Prepare Serial Dilutions prep2->prep3 analysis3 Measure Absorbance Spectrum prep3->analysis3 analysis1 Set Spectrophotometer Wavelength (200-400 nm) analysis2 Blank with Ethanol analysis1->analysis2 analysis2->analysis3 analysis4 Identify λmax analysis3->analysis4 quant1 Measure Absorbance at λmax for all dilutions analysis4->quant1 quant2 Plot Calibration Curve (Abs vs. Conc) quant1->quant2 quant3 Verify Linearity (Beer-Lambert Law) quant2->quant3

Sources

Purity analysis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Purity Analysis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Synthesis and Development

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of a wide range of molecules, including potential therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences:

  • Altered Biological Activity: Impurities can lead to unexpected or diminished biological effects in screening assays.

  • Formation of Byproducts: Reactive impurities can participate in unintended side reactions, complicating synthesis and purification of the desired final compound.[1]

  • Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown active impurities can confound the interpretation of SAR data.

  • Regulatory Hurdles: For drug development, stringent purity requirements are mandated by regulatory bodies like the ICH to ensure safety and efficacy.[1]

This guide will explore the most effective analytical techniques for identifying and quantifying potential impurities in 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, empowering researchers to make informed decisions about material quality.

Potential Impurities: A Look at Synthesis and Degradation

Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product. Common synthetic routes to indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, can introduce specific process-related impurities.[2][3]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual indole or 2-hydroxyethylating agents.

  • Isomeric Byproducts: Formation of other substituted indole isomers.

  • Over-alkylation Products: Dialkylated indole derivatives.

  • Residual Solvents and Reagents: Traces of solvents like DMF or reagents like POCl3 used in the synthesis.[3]

Potential Degradation Products:

  • Oxidation Products: The indole nucleus can be susceptible to oxidation, especially if exposed to air and light over time, which can sometimes manifest as a pinkish hue in the material.[4]

  • Polymerization Products: Indole derivatives can be prone to polymerization under certain conditions.[4]

Comparative Analysis of Key Analytical Techniques

A multi-faceted approach employing several analytical techniques is often necessary for a comprehensive purity assessment. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[5] For indole derivatives, reversed-phase HPLC is the most common mode.[6]

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Compounds in the mixture separate based on their differential partitioning between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is typically used for the detection of indole derivatives, which have strong chromophores.[7]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). For compounds with limited solubility, DMSO can be used, followed by dilution with the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Performance Comparison:

Parameter HPLC Performance Rationale
Selectivity Excellent for separating structurally similar impurities.The choice of stationary and mobile phases can be fine-tuned to optimize separation.
Sensitivity High (ng to pg level with UV detection).Allows for the detection of trace impurities.
Quantitation Highly accurate and reproducible.Essential for regulatory filings and quality control.
Throughput Moderate; typical run times are 20-30 minutes.Suitable for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For non-volatile compounds like 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, derivatization is often required to increase volatility.[10]

Principle: The sample is injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

Experimental Protocol: GC-MS Analysis with Silylation

  • Derivatization (Silylation): To a known amount of the sample in a vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.[10]

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantitation can be performed using an internal standard.

Performance Comparison:

Parameter GC-MS Performance Rationale
Selectivity Excellent, especially with mass spectrometric detection.Provides structural information for unknown impurity identification.
Sensitivity Very high (pg to fg level).Ideal for detecting trace volatile impurities.
Quantitation Good, but can be affected by derivatization efficiency.Requires careful optimization and validation.
Throughput Lower due to the derivatization step.More suited for in-depth investigation than routine screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy at specific frequencies, which are dependent on their local electronic environment. The resulting NMR spectrum provides information on the number of different types of nuclei, their connectivity, and their relative abundance.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone).[11]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.[11]

Performance Comparison:

Parameter NMR Performance Rationale
Selectivity Excellent for structural characterization.Can distinguish between isomers and identify unknown impurities if present at sufficient concentration.
Sensitivity Lower compared to HPLC and GC-MS.Typically requires microgram to milligram quantities.
Quantitation Highly accurate and does not require a reference standard of the analyte (qNMR).Provides a direct measure of purity.
Throughput Low; can be time-consuming for quantitative analysis.Best used for primary characterization and confirmation.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive purity analysis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde. The following diagram illustrates a logical workflow.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Structural Analysis cluster_3 Final Report Start Sample of 1-(2-hydroxyethyl)-1H- indole-3-carbaldehyde TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check - Method Development Start->TLC HPLC HPLC-UV - High-Resolution Separation - Quantitative Purity Determination TLC->HPLC Primary Method GCMS GC-MS (with derivatization) - Identification of Volatile Impurities - Confirmatory Identification HPLC->GCMS Investigate Unknowns NMR NMR Spectroscopy - Structural Confirmation - Quantitative NMR (qNMR) HPLC->NMR Structural Confirmation Report Comprehensive Purity Report - HPLC Purity (%) - Identification of Impurities - NMR Confirmation HPLC->Report Quantitative Data GCMS->Report Impurity ID NMR->Report Structural Data

Sources

A Comparative Guide to the Characterization of N-Substituted Indole-3-Carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

N-substituted indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in synthetic organic chemistry.[1] Their significance in drug discovery and materials science necessitates a robust and comprehensive characterization framework to ensure structural integrity, purity, and ultimately, the desired functional properties. This guide provides an in-depth comparison of the essential analytical techniques employed for the characterization of these compounds, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic and analytical endeavors.

The Synthetic Foundation: Vilsmeier-Haack Formylation

A common and efficient route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (-CHO) onto the electron-rich indole ring, typically at the C-3 position. The process involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] Subsequent N-substitution can then be achieved through various alkylation or acylation reactions. The success of any subsequent characterization is fundamentally linked to the purity of the synthesized compound, making optimization of this initial synthetic step crucial.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the Vilsmeier-Haack formylation of indoles.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of N-substituted indole-3-carbaldehydes. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely employed.

Expertise & Experience: The chemical shifts (δ) of the protons and carbons in the indole ring system are highly sensitive to the nature of the N-substituent. For instance, electron-withdrawing groups on the nitrogen will generally cause downfield shifts of the indole protons, particularly the proton at the C-2 position. Conversely, electron-donating groups will lead to upfield shifts. The aldehyde proton typically appears as a singlet in the range of δ 9-10 ppm in the ¹H NMR spectrum.

Trustworthiness: The integration of proton signals in the ¹H NMR spectrum provides a quantitative measure of the relative number of protons, which serves as an internal validation of the proposed structure. Furthermore, coupling patterns (e.g., doublets, triplets) reveal the connectivity of adjacent protons.

Comparative Data for N-Substituted Indole-3-Carbaldehydes:

CompoundN-SubstituentAldehyde Proton (¹H NMR, δ ppm)C-2 Proton (¹H NMR, δ ppm)Aldehyde Carbon (¹³C NMR, δ ppm)Reference
Indole-3-carbaldehyde-H~9.95~8.27~184.9[4]
1-Methyl-1H-indole-3-carbaldehyde-CH₃~9.9~8.1~184.5[5]
1-Acetyl-1H-indole-3-carbaldehyde-COCH₃~10.1~8.5~185.2[6]
1-Benzyl-1H-indole-3-carbaldehyde-CH₂Ph~10.0~8.3~184.8[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-substituted indole-3-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[8]

Expertise & Experience: For N-substituted indole-3-carbaldehydes, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation pattern can also be diagnostic. For example, N-benzyl derivatives often show a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).[9]

Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions are produced.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: The IR spectrum of an N-substituted indole-3-carbaldehyde will exhibit characteristic absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretching vibration. The N-H stretching vibration of the indole ring (if unsubstituted on the nitrogen) is typically observed as a sharp peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are also present in the 3000-3100 cm⁻¹ region.[10]

Trustworthiness: The presence or absence of key functional group absorptions provides a quick and reliable method for confirming the success of a reaction, such as the introduction of the aldehyde group.

Comparative IR Data (C=O Stretch) for N-Substituted Indole-3-Carbaldehydes:

CompoundN-SubstituentCarbonyl (C=O) Stretch (cm⁻¹)Reference
Indole-3-carbaldehyde-H~1638[4]
1-Methyl-1H-indole-3-carbaldehyde-CH₃~1660[11]
1-Acetyl-1H-indole-3-carbaldehyde-COCH₃~1670[12]
N-Benzyl-1H-indole-3-carboxamide-CH₂Ph~1729[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Analysis: Assessing Purity

Chromatographic techniques are essential for determining the purity of the synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8][14]

Expertise & Experience: Reversed-phase HPLC is commonly used for the analysis of N-substituted indole-3-carbaldehydes. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[15] The retention time of the compound is dependent on its polarity, which is influenced by the N-substituent.

Trustworthiness: The purity of a sample can be accurately determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram.

Caption: A typical workflow for the HPLC analysis of N-substituted indole-3-carbaldehydes.

Physicochemical Characterization

Beyond spectroscopic and chromatographic analysis, determining the physicochemical properties of these compounds is crucial for their application in drug development and materials science.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Comparative Melting Point Data:

CompoundN-SubstituentMelting Point (°C)Reference
Indole-3-carbaldehyde-H198-200[4]
4-Methyl-1H-indole-3-carbaldehyde-H (4-CH₃ on ring)198-199[16]
5-Methyl-1H-indole-3-carbaldehyde-H (5-CH₃ on ring)148-149[16]
6-Methyl-1H-indole-3-carbaldehyde-H (6-CH₃ on ring)190-191[16]

Conclusion

The comprehensive characterization of N-substituted indole-3-carbaldehydes requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy offers rapid functional group identification. Chromatographic methods, particularly HPLC, are essential for assessing purity. Finally, the determination of physicochemical properties such as melting point provides further validation of the compound's identity and purity. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers and drug development professionals can confidently and accurately characterize this important class of molecules.

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Urbaskova, P., Csollei, J., & Soral, M. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3345. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carrasco, F., Hernández, W., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8816893. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted...). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and physicochemical data of substituted indole Schiff bases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • FLORE. (2024). Food Chemistry Advances. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved from [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • PubMed. (2003). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Retrieved from [Link]

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  • AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a functionalized indole intermediate commonly used in the synthesis of heterocyclic pharmaceuticals. While specific toxicological data for this exact derivative is limited, its structural components (indole core + reactive aldehyde + hydroxyethyl chain) dictate a Category 2/2A Irritant profile with high potential for oxidative degradation.

Immediate Operational Directives:

  • Treat as a Sensitizer: Due to the aldehyde moiety, handle as a potential skin/respiratory sensitizer.

  • Atmosphere Control: The aldehyde group is air-sensitive.[1] Handle under inert gas (Nitrogen/Argon) to prevent oxidation to the carboxylic acid.

  • Static Hazard: As a dry powder, this compound is prone to static charge buildup; use anti-static weighing protocols.

Part 2: Hazard Identification & Risk Assessment

The following assessment applies the "Precautionary Principle," deriving risks from the parent pharmacophore (Indole-3-carbaldehyde) and functional groups.

Composite Hazard Profile
Hazard ClassGHS CategoryH-StatementOperational Implication
Skin Irritation Cat 2H315Causes skin irritation.[2][3][4] Permeation through standard latex is rapid.
Eye Irritation Cat 2AH319Causes serious eye irritation.[2][4][5][6][7][8][9] Dust is the primary vector.
STOT - SE Cat 3H335May cause respiratory irritation.[2][4][9][10] Inhalation of dust must be prevented.[1][2][4][5][6][7][9][11][12]
Reactivity N/AN/ALight & Air Sensitive. Darkens upon exposure; store cold (2-8°C).
The "Polarity Factor"

Unlike simple indoles, the N-hydroxyethyl group increases the polarity and water solubility of this molecule.

  • Risk: This increases the rate at which the chemical can partition into sweat or mucous membranes, accelerating absorption compared to non-polar analogs.

  • Mitigation: Glove selection must account for polar solvent vectors (e.g., Methanol, DMSO) used during synthesis.

Part 3: Personal Protective Equipment (PPE) Matrix

Glove Selection Protocol

Standard latex gloves are insufficient due to the compound's polarity and potential carrier solvents.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Dry Solid Handling Nitrile (Disposable)≥ 5 mil> 480 min (Solid)Single pair sufficient. Inspect for tears.
Solution (MeOH/DMSO) Nitrile (High-Dex)≥ 8 mil> 120 minDouble Glove. Change outer pair immediately upon splash.
Spill Cleanup Laminate / Butyl≥ 15 mil> 480 minUse extended cuff gloves to protect wrists.
Respiratory & Eye Protection[2][4][9][12]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Maintenance): Half-mask respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Eye Protection:

    • Standard: ANSI Z87.1 Chemical Safety Goggles (Preferred over safety glasses due to fine dust nature).

Part 4: Operational Workflow (Step-by-Step)

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the state of matter and quantity.

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Protocol: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and oxidative degradation of the aldehyde.

  • Preparation:

    • Equip PPE as defined in Figure 1.

    • Place an ionizing bar or anti-static gun inside the fume hood. Indole derivatives are static-prone; static discharge can scatter the powder, creating an aerosol hazard.

  • Weighing:

    • Tare the receiving vessel (amber glass preferred to block light).

    • Gently transfer the solid. If the powder "flies" or sticks to the spatula, discharge static immediately.

    • Crucial: Flush the headspace of the storage container with Nitrogen/Argon before resealing to prevent the aldehyde from oxidizing to the carboxylic acid.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.

Part 5: Decontamination & Disposal Plan

Spill Management
  • Minor Spill (< 5g):

    • Cover with wet paper towels to prevent dust generation.

    • Wipe up and place in a sealed bag.

    • Clean surface with 1N NaOH (degrades the aldehyde) followed by water.

  • Major Spill (> 5g):

    • Evacuate the immediate area.[4][6][7][11]

    • Don N95/P100 respirator.

    • Use a HEPA vacuum or wet-sweep method.

Waste Segregation Workflow

Waste_Disposal WasteStart Waste Generation Type Waste Type WasteStart->Type SolidWaste Solid/Wipes/PPE Type->SolidWaste LiquidWaste Liquid Mother Liquor Type->LiquidWaste BinSolid Solid Hazardous Waste (Label: Toxic/Irritant) SolidWaste->BinSolid Halogen Contains Halogens? (DCM, Chloroform) LiquidWaste->Halogen BinHalo Halogenated Organic Waste Halogen->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste Halogen->BinNonHalo No

Figure 2: Waste segregation logic ensuring compliance with RCRA and local EHS regulations.

Part 6: References & Verification

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole-3-carboxaldehyde. Retrieved from [Link]

    • Context: Serves as the toxicological anchor for indole-aldehyde derivatives.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Context: Establishes the requirement for Fume Hood usage with irritant dusts.

    • Context: Verification of chemical identity and research-grade classification.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Context: Source for glove permeation and static control protocols.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.